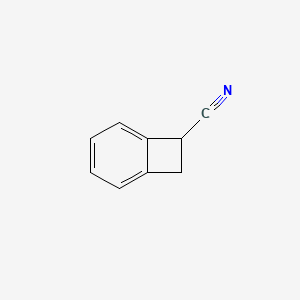

1-Benzocyclobutenecarbonitrile

Cat. No. B1583197

Key on ui cas rn:

6809-91-2

M. Wt: 129.16 g/mol

InChI Key: FJIDKRPZJBUHME-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04638078

Procedure details

A 3-liter, three-necked flask equipped with a dry ice condenser, mechanical stirrer and Claisen adapter fitted with an ammonia gas inlet and nitrogen inlet is rinsed with acetone, dried in an oven at 125° C., and heated with an air gun while flushing with nitrogen. The apparatus is cooled in a dry ice-acetone bath and the condenser is filled with a dry ice-acetone mixture. Ammonia gas flow is initiated and 600 ml is condensed out. The ammonia inlet tube is replaced by a stopper, and 0.4 g of powdered iron (III) nitrate is added. Sodium metal, 51.52 g (2.24 moles) is added in small portions over 1 hour. After all the sodium is added, the dry ice bath is removed and cooling is left to the dry ice condenser. Complete conversion of the sodium/ammonia solution to sodamide is indicated by a color change from deep blue to gray. Next, 92.82 g (0.56 mole) of o-chlorocinnamonitrile is added over a period of 10 minutes. The last traces of the nitrile are washed into the flask with small amounts of anhydrous ethyl ether. The dark green reaction mixture is stirred vigorously for 3 hours and then is treated with 134.4 g (1.68 moles) of solid ammonium nitrate. The ammonia is allowed to evaporate overnight at room temperature. Water (420 ml) is cautiously added to the residue. The organic layer is taken up in two 224-ml portions of chloroform, and the solutions are combined and washed twice with 140 ml of aqueous 5 percent hydrochloric acid and once with 140 ml of water. The chloroform solution is dried over anhydrous magnesium sulfate, filtered, and evaporated on a rotary evaporator. The residual liquid is distilled under reduced pressure through an insulated 12-inch Vigreux column. The product is collected at 59° C.-69° C./0.2 mm Hg. The infrared, 'H and 13C nuclear magnetic resonance are run to identify the product. The yield is 50 percent.

[Compound]

Name

solid

Quantity

134.4 g

Type

reactant

Reaction Step Five

Yield

50%

Identifiers

|

REACTION_CXSMILES

|

N.[Na].Cl[C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[CH:6]=[CH:7][C:8]#[N:9].[N+]([O-])([O-])=O.[NH4+]>[N+]([O-])([O-])=O.[Fe+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O>[C:8]([CH:7]1[C:10]2=[CH:11][CH:12]=[CH:13][CH:4]=[C:5]2[CH2:6]1)#[N:9] |f:3.4,5.6.7.8,^1:1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Four

|

Name

|

|

|

Quantity

|

92.82 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC#N)C=CC=C1

|

Step Five

[Compound]

|

Name

|

solid

|

|

Quantity

|

134.4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[NH4+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Seven

|

Name

|

|

|

Quantity

|

0.4 g

|

|

Type

|

catalyst

|

|

Smiles

|

[N+](=O)([O-])[O-].[Fe+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The dark green reaction mixture is stirred vigorously for 3 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 3-liter, three-necked flask equipped with a dry ice condenser, mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Claisen adapter fitted with an ammonia gas inlet and nitrogen inlet

|

WASH

|

Type

|

WASH

|

|

Details

|

is rinsed with acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in an oven at 125° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated with an air gun

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

while flushing with nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The apparatus is cooled in a dry ice-acetone bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the condenser is filled with a dry ice-acetone mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed out

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the dry ice bath is removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

WAIT

|

Type

|

WAIT

|

|

Details

|

is left to the dry ice condenser

|

WASH

|

Type

|

WASH

|

|

Details

|

The last traces of the nitrile are washed into the flask with small amounts of anhydrous ethyl ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to evaporate overnight at room temperature

|

|

Duration

|

8 (± 8) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (420 ml) is cautiously added to the residue

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with 140 ml of aqueous 5 percent hydrochloric acid and once with 140 ml of water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The chloroform solution is dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated on a rotary evaporator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residual liquid is distilled under reduced pressure through an insulated 12-inch Vigreux column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product is collected at 59° C.-69° C./0.2 mm Hg

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(#N)C1CC=2C1=CC=CC2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 50% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |